molecular formula C15H17ClN2O2 B13111493 5-(Benzyloxy)-2-butyl-4-chloropyridazin-3(2H)-one CAS No. 88094-22-8

5-(Benzyloxy)-2-butyl-4-chloropyridazin-3(2H)-one

Cat. No.: B13111493
CAS No.: 88094-22-8
M. Wt: 292.76 g/mol
InChI Key: QSNSGRNONNDMAX-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-2-butyl-4-chloropyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazine family Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-2-butyl-4-chloropyridazin-3(2H)-one typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a 1,4-diketone or a 1,4-dicarbonyl compound under acidic conditions.

    Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a base such as potassium carbonate.

    Chlorination: The chlorination of the pyridazine ring can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Benzyloxy Substitution: The benzyloxy group can be introduced through nucleophilic substitution reactions using benzyl alcohol and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the pyridazine ring or the chlorinated position, potentially yielding dihydropyridazine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various functionalized pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or unique electronic characteristics.

    Biological Studies: The compound can be used as a probe to study biological processes, such as enzyme activity or cellular signaling pathways.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-2-butyl-4-chloropyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound for targeted activity.

Comparison with Similar Compounds

Similar Compounds

    5-(Benzyloxy)indole: This compound shares the benzyloxy group but has an indole core instead of a pyridazine ring.

    3′-(4-(Benzyloxy)phenyl)-1′-Phenyl-5-(Pyridin-4-Yl)-3,4-Dihydro-1’H,2H-3,4′-Bipyrazole: This compound has a benzyloxy group and a pyridine ring, making it structurally similar.

Uniqueness

5-(Benzyloxy)-2-butyl-4-chloropyridazin-3(2H)-one is unique due to the combination of its functional groups and the pyridazine core. This unique structure allows for specific interactions with biological targets and distinct chemical reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

88094-22-8

Molecular Formula

C15H17ClN2O2

Molecular Weight

292.76 g/mol

IUPAC Name

2-butyl-4-chloro-5-phenylmethoxypyridazin-3-one

InChI

InChI=1S/C15H17ClN2O2/c1-2-3-9-18-15(19)14(16)13(10-17-18)20-11-12-7-5-4-6-8-12/h4-8,10H,2-3,9,11H2,1H3

InChI Key

QSNSGRNONNDMAX-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C(=C(C=N1)OCC2=CC=CC=C2)Cl

Origin of Product

United States

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